molecular formula C15H13N3O2S B010946 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole CAS No. 104618-33-9

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

Cat. No. B010946
M. Wt: 299.3 g/mol
InChI Key: JGSJAYTWMVKMPF-UHFFFAOYSA-N
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Description

Benzothiazoles and their derivatives are an important class of compounds in the field of organic chemistry due to their diverse biological activities and applications in drug development. They possess a heterocyclic structure featuring a benzene ring fused to a thiazole, a sulfur, and a nitrogen-containing ring. The specific compound "2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole" likely exhibits unique properties due to its functional groups and structural complexity.

Synthesis Analysis

The synthesis of benzothiazole derivatives generally involves cyclization reactions, starting from suitable precursors. For instance, the synthesis of substituted benzothiazoles can be achieved via intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles under air, which is a method noted for its simplicity, efficiency, and lack of need for external chelating ligands (Saha et al., 2009). Although not directly describing the synthesis of "2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole", these methodologies provide insights into possible synthetic routes for similar compounds.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of aromatic systems and heteroatoms, which significantly influence their chemical behavior and reactivity. The structural analyses often involve spectroscopic methods such as NMR and IR, enabling the identification of functional groups and the overall molecular framework.

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, attributed to the reactive sites present in their structure. For example, benzonitrile N-(phthalimido)imide reacts readily with cyclohexene and other substrates to give cycloadducts, demonstrating the compound's participation in dipolar cycloaddition reactions (Gilchrist et al., 1975).

Scientific Research Applications

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized for the development of new drugs aimed at improving cancer treatment .

Methods of Application or Experimental Procedures

The compounds were synthesized by two different synthetic routes and were tested and evaluated in vitro, through antineoplastic activities against cancer cells .

Results or Outcomes

The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase .

Application in Nonlinear Optics

Specific Scientific Field

Materials Science

Summary of the Application

2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optical (NLO) and optical limiting applications .

Methods of Application or Experimental Procedures

The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

Results or Outcomes

The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .

Application in Optical Isomer Resolution

Specific Scientific Field

Organic Chemistry

Summary of the Application

A process for resolving or enriching (R,S) 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole (pramipexole) into optical isomers uses a monovalent salt thereof .

Methods of Application or Experimental Procedures

The monovalent salt is treated with an optically active acid, e.g. with L(+)-tartaric acid, to yield a diastereomeric mixed salt .

Results or Outcomes

The mixed salt is subjected to fractional crystallization to yield an optically enriched mixed salt .

Application in Drug Synthesis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Phthalimide derivatives, such as thalidomide, amphotalide, taltrimide, talmetoprim, and apremilast, are used in drug synthesis .

Methods of Application or Experimental Procedures

The amine is commonly liberated using hydrazine .

Results or Outcomes

The resulting compounds are used in the synthesis of various drugs .

Application in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

A process for resolving or enriching (R,S) 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole (pramipexole) into optical isomers uses a monovalent salt thereof .

Methods of Application or Experimental Procedures

The monovalent salt is treated with an optically active acid, e.g. with L(+)-tartaric acid, to yield a diastereomeric mixed salt .

Results or Outcomes

The mixed salt is subjected to fractional crystallization to yield an optically enriched mixed salt .

Application in Cancer Therapy

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes .

Methods of Application or Experimental Procedures

The compounds were tested and evaluated in vitro, through antineoplastic activities against cancer cells .

Results or Outcomes

The synthesized FT-12 compound (9j) exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells .

properties

IUPAC Name

2-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c16-15-17-11-6-5-8(7-12(11)21-15)18-13(19)9-3-1-2-4-10(9)14(18)20/h1-4,8H,5-7H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSJAYTWMVKMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N3C(=O)C4=CC=CC=C4C3=O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475522
Record name 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

CAS RN

104618-33-9
Record name 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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